molecular formula C12H8F6N2O3 B2621873 2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide CAS No. 1794736-68-7

2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide

Cat. No.: B2621873
CAS No.: 1794736-68-7
M. Wt: 342.197
InChI Key: IHWIDCCMVZDLLS-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide is a unique compound notable for its structural features and diverse applications. With fluorine atoms imparting specific chemical properties, it garners interest in scientific research and various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide, typically, multi-step organic synthesis is employed:

  • Starting materials: : Begins with 3,4-dihydro-2H-1,4-benzoxazine.

  • Trifluoroacetylation: : Reaction with trifluoroacetic anhydride under acidic conditions.

  • Nucleophilic substitution: : Introduction of the acetamide group in a base-catalyzed reaction.

Industrial Production Methods

For large-scale production, reaction conditions are optimized for yield and purity:

  • Catalysts: : Often proprietary catalysts to enhance reaction rates.

  • Solvents: : Use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Temperature and pressure control: : Maintain specific temperature and pressure conditions to optimize synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions forming oxides.

  • Reduction: : Reductive conditions transform carbonyl groups.

  • Substitution: : Fluorine atoms make it suitable for nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, hydrogen gas.

  • Solvents: : Polar solvents such as DMSO and acetonitrile.

Major Products

  • Oxidation: : Formation of corresponding oxides.

  • Reduction: : Conversion to amines.

  • Substitution: : Introduction of various functional groups like nitro or cyano groups.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of complex organic molecules. Its fluorinated nature makes it valuable in studying reaction mechanisms and developing novel compounds.

Biology

Research explores its role in biological assays, potential as enzyme inhibitors, and interaction with biomolecules.

Medicine

Investigated for potential therapeutic applications, including antiviral and anticancer properties. Fluorinated compounds often enhance metabolic stability and bioavailability.

Industry

Used in the development of specialty materials, including advanced polymers and coatings due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are largely determined by its interaction with molecular targets such as enzymes and receptors:

  • Enzyme inhibition: : Binds to active sites, preventing substrate interaction.

  • Receptor interaction: : Modulates receptor activity by binding, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroacetamide

  • N-(4-trifluoroacetylphenyl)-2,2,2-trifluoroacetamide

  • 3,4-dihydro-2H-1,4-benzoxazin-5-yl acetate

Highlighting Uniqueness

2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide’s trifluoroacetyl group on a benzoxazine core distinguishes it, providing unique reactivity and application potential not seen in similar compounds.

This compound truly stands out in the world of chemistry due to its unique structural features and wide range of applications across different fields. Intrigued by the versatility of such compounds?

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzoxazin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O3/c13-11(14,15)9(21)19-6-2-1-3-7-8(6)20(4-5-23-7)10(22)12(16,17)18/h1-3H,4-5H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWIDCCMVZDLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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